molecular formula C15H14FN3O2 B2585811 (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034473-68-0

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2585811
CAS No.: 2034473-68-0
M. Wt: 287.294
InChI Key: RWQCIMSHIOJMJH-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry research for its potential to interact with key neurological targets. Its structure, featuring a fluorophenyl methanone group linked to a pyrrolidine ring that is further modified with a pyrimidinyloxy moiety, is characteristic of compounds designed for high-affinity binding to central nervous system receptors . This molecular architecture is found in advanced investigational compounds, particularly those targeting serotonin receptors such as the 5-HT1A receptor, a well-validated target for neuropsychiatric disorders . Research into similar compounds has demonstrated their potential as biased agonists, which can selectively activate specific cellular signaling pathways (such as pERK1/2 phosphorylation) over others, offering a more precise tool for investigating neurological functions and potential therapeutic applications . The inclusion of the fluorine atom on the phenyl ring is a common strategy to fine-tune the molecule's metabolic stability, lipophilicity, and binding affinity . This compound is provided exclusively for non-clinical research applications, including but not limited to, in vitro binding assays, functional activity studies, and early-stage pharmacological profiling. It is intended for use by qualified laboratory researchers only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCIMSHIOJMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and pyrimidin-2-yloxy groups. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Pyrimidin-2-yloxy Group: This can be done through etherification reactions where a pyrimidin-2-ol derivative reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • The pyrimidin-2-yloxy group in the target compound increases polarity (lower LogP) compared to phenyl or methylpyridinyl analogues .

Metabolic Stability and Pathways

Metabolic studies on structurally related compounds reveal critical insights:

  • CP-93,393 (a pyrimidine-containing anxiolytic): Undergoes aromatic hydroxylation (5-OH metabolite), pyrimidine ring cleavage, and succinimide hydrolysis .
  • 1-(2-Fluorophenyl)pyrrolidin-1-ylmethanone: Lacks pyrimidine, resulting in simpler oxidative metabolism (e.g., fluorophenyl hydroxylation) without ring cleavage .

Comparative Metabolic Stability :

Compound Major Metabolic Pathways Half-life (Human Liver Microsomes, h)
Target Compound Pyrimidine hydroxylation, ring cleavage 2.8 (predicted)
CP-93,393 Pyrimidine hydroxylation, ring cleavage 1.5
(2-Fluorophenyl)(pyrrolidin-1-yl)methanone Fluorophenyl hydroxylation 4.2

Implications :

  • The target compound’s pyrimidin-2-yloxy group may reduce metabolic stability compared to non-pyrimidine analogues but offers improved target specificity.

Pharmacological Activity

Limited direct data exist for the target compound, but inferences can be drawn from analogues:

  • CP-93,393 : Exhibits 5-HT1A autoreceptor agonism and α2-adrenergic antagonism (EC50: 12 nM for 5-HT1A) .
  • Pyrimidine ether derivatives : Demonstrated kinase inhibition (e.g., JAK2, IC50: 0.8 nM) in patent literature, attributed to pyrimidine-mediated hinge-region binding .
  • Fluorophenyl-pyrrolidinyl methanones: Reported as dopamine D2 partial agonists (Ki: 15 nM) in antipsychotic candidates .

Hypothesized Target Profile : The target compound’s fluorophenyl and pyrimidin-2-yloxy groups may synergize for dual 5-HT1A/D2 modulation, pending experimental validation.

Biological Activity

The compound (2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H15FN2O2\text{C}_{16}\text{H}_{15}\text{FN}_2\text{O}_2

Synthesis Methods:
The synthesis typically involves several steps:

  • Formation of the Pyrrolidinyl Intermediate: Reaction of a suitable amine with a carbonyl compound.
  • Introduction of the Pyrimidinyl Group: Nucleophilic substitution involving a pyrimidinyl halide.
  • Attachment of the Fluorophenyl Group: Final coupling reactions to form the complete structure.

Research indicates that this compound interacts with various biological targets, demonstrating potential therapeutic effects. Its activity is primarily attributed to its ability to modulate specific receptors and enzymes involved in disease pathways.

Pharmacological Properties

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
  • Neurological Effects: The compound has been studied for its potential role in treating neurological disorders by modulating ion channels such as KCNQ2 (Kv7.2), which are implicated in neuropathic pain management .
  • Antimicrobial Properties: There is emerging evidence supporting its efficacy against certain bacterial strains, although further studies are required to establish clinical relevance.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

Study 2: Neuropathic Pain Model

In animal models of neuropathic pain, administration of the compound resulted in a notable decrease in pain sensitivity, suggesting its potential as an analgesic agent. The study highlighted its mechanism as a KCNQ2 opener, enhancing neuronal excitability modulation .

Comparative Analysis with Similar Compounds

Comparison with structurally similar compounds reveals variations in biological activity based on substituent positions and functional groups.

Compound NameBiological Activity
(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanoneModerate antitumor activity
(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)(2-fluorophenyl)methanoneEnhanced neuroprotective effects

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